The compound is derived from bicyclo[2.2.1]heptane, a bicyclic hydrocarbon, through the substitution of an amino group at the second carbon position of an ethyl chain. Its classification as a bicyclic amine places it in a category of compounds that exhibit interesting reactivity due to the strain in their ring structures, which can lead to unique chemical behavior.
The synthesis of 1-bicyclo[2.2.1]hept-2-ylethanamine can be achieved through several methods, primarily involving the reaction of bicyclo[2.2.1]heptene derivatives with amines or through the Diels-Alder reaction followed by subsequent transformations.
The molecular structure of 1-bicyclo[2.2.1]hept-2-ylethanamine features a unique bicyclic framework characterized by two fused cyclopentane rings with an ethylamine side chain:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds:
1-Bicyclo[2.2.1]hept-2-ylethanamine participates in various chemical reactions due to its functional groups:
The specific conditions for these reactions—such as solvent choice, temperature, and reaction time—are crucial for optimizing yields and selectivity.
The mechanism of action for 1-bicyclo[2.2.1]hept-2-ylethanamine primarily involves its role as a nucleophile in various organic transformations:
1-Bicyclo[2.2.1]hept-2-ylethanamine has several scientific applications:
The systematic IUPAC name 1-bicyclo[2.2.1]hept-2-ylethanamine precisely defines the structure: a bicyclic [2.2.1] heptane system bonded at the C-2 position to an ethanamine group (−CH(CH₃)NH₂). This nomenclature prioritizes the parent bicyclic framework and specifies the ethanamine substituent's attachment point. Alternative naming conventions may reference it as 1-(norbornan-2-yl)ethan-1-amine, acknowledging the common "norbornane" designation for bicyclo[2.2.1]heptane. Its molecular formula is uniformly recognized as C₉H₁₇N, corresponding to a molecular weight of 139.24 g/mol [1] [4].
Structurally, the compound belongs to the bridged bicyclic aliphatic amines. The bicyclo[2.2.1]heptane (norbornane) core imposes significant three-dimensional rigidity and distinct stereochemical environments:
Table 1: Key Nomenclature and Chemical Identifiers
Property | Value/Descriptor | Source/Reference |
---|---|---|
Systematic IUPAC Name | 1-Bicyclo[2.2.1]hept-2-ylethanamine | PubChem [1] |
CAS Registry Number | 1047620-79-0 | Pharmint [4] |
Molecular Formula | C₉H₁₇N | PubChem [1] |
Alternative Name | 1-(Norbornan-2-yl)ethan-1-amine | Nomenclature convention |
Stereochemical Variants | endo/exo isomers; enantiomers | Structural classification |
No explicit discovery timeline or seminal publication is documented for 1-bicyclo[2.2.1]hept-2-ylethanamine in the available sources. Its emergence aligns with broader interest in functionalized norbornane derivatives during the late 20th and early 21st centuries, driven by explorations of strained ring systems in synthetic and medicinal chemistry. Key observations regarding its historical trajectory include:
The compound's obscurity contrasts with simpler norbornane derivatives, reflecting synthetic challenges or focused niche applications where its specific properties are indispensable.
1-Bicyclo[2.2.1]hept-2-ylethanamine holds strategic value in molecular design due to the fusion of its constrained geometry with bioactive amine functionality:
Table 2: Research Applications and Properties of 1-Bicyclo[2.2.1]hept-2-ylethanamine
Application Domain | Role/Rationale | Evidence/Source Context |
---|---|---|
Medicinal Chemistry Scaffold | Core structure for receptor ligands (e.g., GPCRs, enzymes) exploiting rigidity | Marketed for medicinal purpose [4] |
Chiral Auxiliary/Resolution Agent | Potential use due to defined stereocenters and rigid framework | Structural analysis [1] [4] |
Material Science Building Block | Incorporation into polymers or frameworks for tailored steric/electronic properties | Norbornane derivative utility |
Molecular Weight | 139.24 g/mol | C₉H₁₇N [1] |
Commercial Availability | Limited; specialized vendors (e.g., Pharmint/EOS Med Chem) | Sourcing as rare chemical [4] |
Current research primarily targets its incorporation into bioactive molecules, leveraging the scaffold to modulate receptor interactions. Its listing by suppliers focusing on medicinal chemistry underscores its perceived potential in pharmacophore design [4]. Future directions likely involve exploiting its stereochemistry for enantioselective synthesis and probing the pharmacological advantages of its unique steric profile against biological targets demanding high ligand specificity.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8